REACTION_CXSMILES
|
N.Cl.[NH2:3][CH2:4][C:5]1([CH2:11][C:12]([OH:14])=[O:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>O>[NH2:3][CH2:4][C:5]1([CH2:11][C:12]([OH:14])=[O:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:1.2|
|
Name
|
|
Quantity
|
14 L
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
8.67 kg
|
Type
|
reactant
|
Smiles
|
Cl.NCC1(CCCCC1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A 3 m long and 20 mm wide chromatography column is filled with 50 1 of an ion exchanger resin (IRA 68)
|
Type
|
WASH
|
Details
|
subsequently washed with 150 l
|
Type
|
ADDITION
|
Details
|
is added to the column
|
Type
|
WASH
|
Details
|
The free amino acid is eluted with demineralized water at a rate of 1.5 l/min
|
Type
|
CUSTOM
|
Details
|
collected in 15 fractions of 15 1
|
Type
|
CUSTOM
|
Details
|
The combined fractions are evaporated at 6.65 Pa and at most 45° C
|
Type
|
ADDITION
|
Details
|
The solid white residue is introduced into 20 l methanol
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The product which crystallizes out
|
Type
|
WASH
|
Details
|
washed with 10 1 cold methanol
|
Type
|
CUSTOM
|
Details
|
dried for 17 hours at 30-40° C
|
Duration
|
17 h
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1(CCCCC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 kg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |